molecular formula C12H15ClN2S B1411856 (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride CAS No. 1948273-01-5

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride

Cat. No. B1411856
CAS RN: 1948273-01-5
M. Wt: 254.78 g/mol
InChI Key: CIJVVVNRJVUMNI-QRPNPIFTSA-N
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Description

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride, or (S)-MTEP hydrochloride, is a synthetic compound of the phenylethylamine class. It is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) subtype and has been studied for its use in scientific research applications, including drug discovery and development.

Scientific Research Applications

Biomedical Applications

(S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethanamine hydrochloride has shown potential in various biomedical applications. For instance, derivatives of this compound, like chalcones possessing N-substituted ethanamine, have been synthesized and tested against certain strains of Entamoeba histolytica, showing better activity than standard drugs like metronidazole (Zaidi et al., 2015). Furthermore, compounds with similar structural characteristics have demonstrated antifungal and antibacterial properties against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Catalytic Activities

The compound and its derivatives have also been explored for their catalytic activities. For example, chiral (imino)pyridine/phosphine palladium(II) complexes, which are structurally related, have been used as catalysts in the methoxycarbonylation of styrene (Ngcobo, Akiri, Ogweno, & Ojwach, 2021). This highlights the compound's utility in synthetic chemistry and industrial applications.

Antimicrobial Activity

In terms of antimicrobial activity, certain derivatives of this compound have shown efficacy. For instance, 6-fluorobenzo[d]thiazole amides, which share a structural similarity, exhibited antibacterial and antifungal activities comparable to standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Antiviral Properties

Additionally, certain isothiazole derivatives, which are structurally related to this compound, have demonstrated antiviral activities. This includes their efficacy in aqueous solutions, indicating potential for medical applications in treating viral infections (Romani, Márquez, Márquez, & Brandán, 2015).

Corrosion Inhibition

On an industrial scale, derivatives like 2-(Decyithio)Ethanamine Hydrochloride have shown multifunctional properties, including acting as biocides in cooling water systems and exhibiting corrosion inhibition properties (Walter & Cooke, 1997).

properties

IUPAC Name

(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVVVNRJVUMNI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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